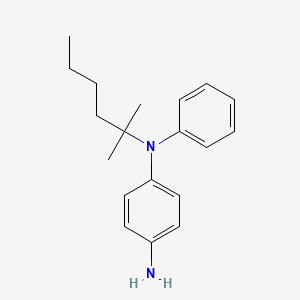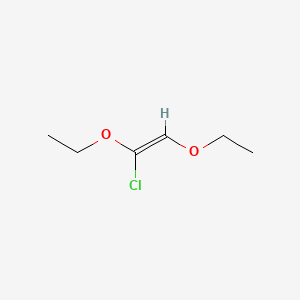
1,2-Diethoxy-1-chloroethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diethoxy-1-chloroethene is an organic compound with the molecular formula C6H11ClO2 It is a derivative of ethene, where two ethoxy groups and one chlorine atom are attached to the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Diethoxy-1-chloroethene can be synthesized through the reaction of 1,2-dichloroethene with ethanol in the presence of a base. The reaction typically involves the following steps:
Starting Materials: 1,2-dichloroethene and ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions with a base such as sodium ethoxide.
Reaction Mechanism: The base deprotonates the ethanol, forming ethoxide ions, which then attack the 1,2-dichloroethene, resulting in the substitution of chlorine atoms with ethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with reflux condensers.
Catalysts: Use of catalysts to enhance the reaction rate and yield.
Purification: The product is purified through distillation and recrystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diethoxy-1-chloroethene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, resulting in the formation of 1,2-diethoxyethanol.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1,2-diethoxyethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: 1,2-diethoxyethanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 1,2-diethoxyethane.
Applications De Recherche Scientifique
1,2-Diethoxy-1-chloroethene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-diethoxy-1-chloroethene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity or function.
Pathways Involved: It can participate in metabolic pathways, leading to the formation of reactive intermediates that can further react with cellular components.
Comparaison Avec Des Composés Similaires
1,2-Diethoxy-1-chloroethene can be compared with other similar compounds such as:
1,2-Dichloroethene: A chlorinated derivative of ethene with two chlorine atoms.
1,2-Diethoxyethane: An ethoxy derivative of ethane with two ethoxy groups.
Chloroethane: A simpler chlorinated ethane with one chlorine atom.
Uniqueness
This compound is unique due to the presence of both ethoxy and chlorine groups, which impart distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
63918-51-4 |
|---|---|
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.60 g/mol |
Nom IUPAC |
(Z)-1-chloro-1,2-diethoxyethene |
InChI |
InChI=1S/C6H11ClO2/c1-3-8-5-6(7)9-4-2/h5H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
IDLHLHMHDMKTCL-AATRIKPKSA-N |
SMILES isomérique |
CCO/C=C(/OCC)\Cl |
SMILES canonique |
CCOC=C(OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
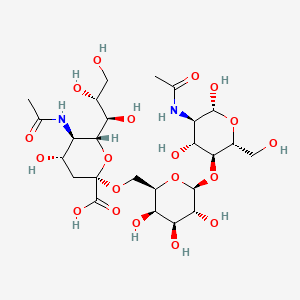

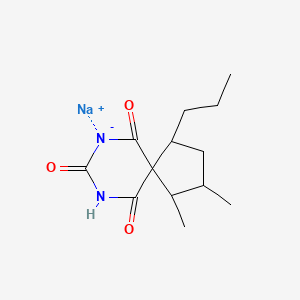
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
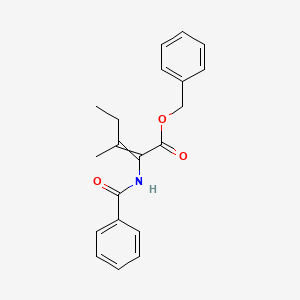
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

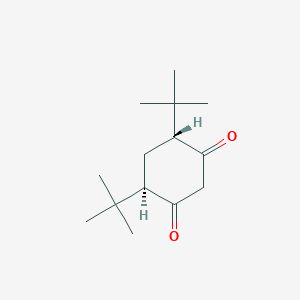
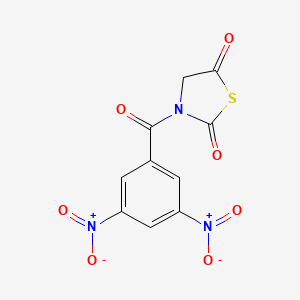
![Silane, [1,3-cyclohexadiene-1,3-diylbis(oxy)]bis[trimethyl-](/img/structure/B14507037.png)
